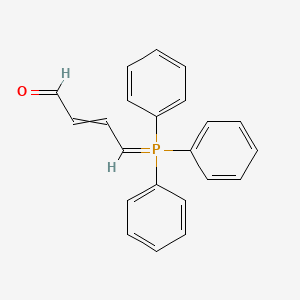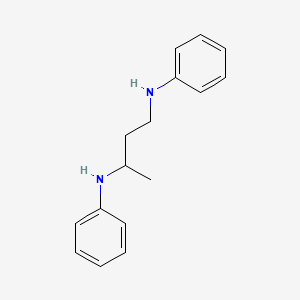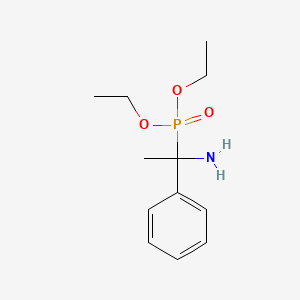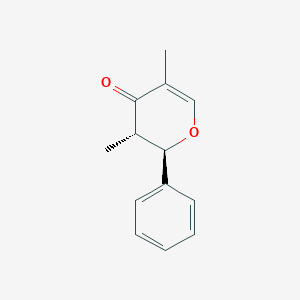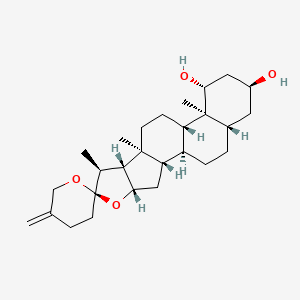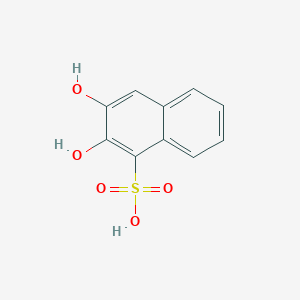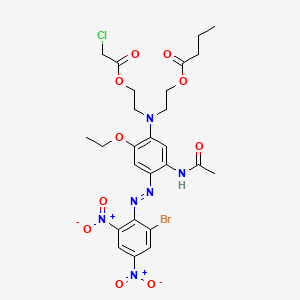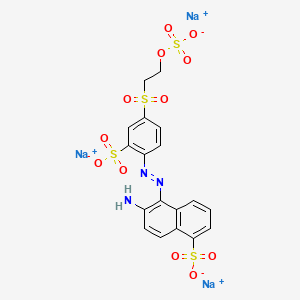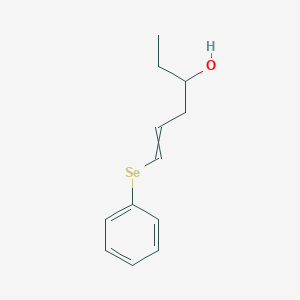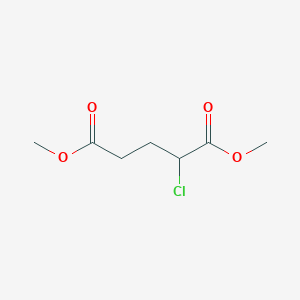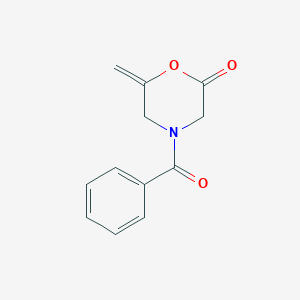
4-Benzoyl-6-methylidenemorpholin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-6-methylidenemorpholin-2-one is an organic compound with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol This compound is characterized by a morpholinone ring substituted with a benzoyl group and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-6-methylidenemorpholin-2-one typically involves the reaction of N-propargylglycine with benzoyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-6-methylidenemorpholin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the methylene group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted morpholinone derivatives.
Scientific Research Applications
4-Benzoyl-6-methylidenemorpholin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzoyl-6-methylidenemorpholin-2-one involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with various enzymes and receptors, modulating their activity. The methylene group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds and the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Benzoylmorpholine: Similar in structure but lacks the methylene group.
4-Benzoyl-6-methyl-3H-1,4-oxazin-2-one: Contains an oxazinone ring instead of a morpholinone ring.
4-Benzoyl-6-chloro-2-methylisoquinolin-3-one: Contains an isoquinolinone ring with a chloro substituent.
Uniqueness
4-Benzoyl-6-methylidenemorpholin-2-one is unique due to the presence of both a benzoyl group and a methylene group on the morpholinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
84691-35-0 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-benzoyl-6-methylidenemorpholin-2-one |
InChI |
InChI=1S/C12H11NO3/c1-9-7-13(8-11(14)16-9)12(15)10-5-3-2-4-6-10/h2-6H,1,7-8H2 |
InChI Key |
AJTSYAODKAIPMT-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CN(CC(=O)O1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


